N-Ethyl 4-boronobenzenesulfonamide
Overview
Description
N-Ethyl 4-boronobenzenesulfonamide is a chemical compound with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.06 g/mol .Scientific Research Applications
Synthesis and Biological Activity
- Synthetic Applications and Biological Screening : Research on derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrated their synthesis and evaluation for biological activities. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and showed potential as enzyme inhibitors against lipoxygenase and chymotrypsin enzymes, indicating their utility in developing antibacterial and anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2014).
Antiproliferative Activity
- Anticancer Potential : Studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives revealed their in vitro antiproliferative activity against a panel of tumor cell lines, including breast cancer and neuroblastoma cell lines. Some derivatives showed higher antiproliferative activity than doxorubicin against specific cell lines, suggesting their potential for development as new anticancer agents (Somayeh Motavallizadeh et al., 2014).
Biomedical Applications
- Boronic Acid Polymers in Biomedicine : Boronic acid-containing polymers, which include derivatives of compounds similar to N-Ethyl 4-boronobenzenesulfonamide, have shown promise in various biomedical applications. These applications include the treatment of diseases like HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid polymers make them valuable in the development of new biomaterials (J. Cambre & B. Sumerlin, 2011).
Chemical Synthesis and Characterization
- Advanced Synthesis Techniques : The synthesis of complex sulfonamide compounds through innovative routes demonstrates the chemical versatility and potential for creating diverse molecular architectures. Such advancements in synthetic chemistry facilitate the exploration of new materials and therapeutic agents, underscoring the importance of sulfonamide derivatives in scientific research (Shivdas S. Bajod et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-Ethyl 4-boronobenzenesulfonamide involves two key components: the sulfonamide group and the boronic acid group. Sulfonamides are known to inhibit folic acid synthesis in bacteria, acting as competitive antagonists and structural analogues of p-aminobenzoic acid . On the other hand, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its sulfonamide and boronic acid components. Sulfonamides inhibit the synthesis of folic acid, which is essential for DNA production in bacteria . Boronic acids participate in Suzuki-Miyaura cross-coupling reactions, contributing to the formation of carbon-carbon bonds .
Result of Action
The result of this compound’s action would depend on its specific targets and the context in which it is used. Given its sulfonamide component’s known antibacterial activity and the boronic acid component’s role in carbon-carbon bond formation, it could potentially have applications in both medicinal chemistry and synthetic chemistry .
Properties
IUPAC Name |
[4-(ethylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKVLCDUDPTJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657215 | |
Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-65-6 | |
Record name | [4-(Ethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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